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Abstract
Risevistinel (also known as NYX-783) is a novel, orally administered, small molecule that acts

as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Its therapeutic

potential in treating neurological and psychiatric disorders necessitates a thorough

understanding of its fundamental physicochemical properties. This technical guide provides a

comprehensive overview of the essential solubility and stability characteristics of Risevistinel.
While specific experimental data for Risevistinel is not extensively available in the public

domain, this document outlines the standardized methodologies and critical considerations for

determining these parameters. This guide serves as a foundational resource for researchers,

enabling them to design and execute appropriate studies to evaluate the developability of

Risevistinel and related compounds.

Introduction to Risevistinel
Risevistinel is a promising therapeutic agent currently under investigation for various

neurological disorders. As a positive allosteric modulator of the NMDA receptor, it enhances the

receptor's function in the presence of the endogenous co-agonists glycine or D-serine. This

mechanism of action is believed to be beneficial in conditions associated with NMDA receptor

hypofunction. The successful formulation of Risevistinel into a safe, effective, and stable

dosage form is critically dependent on its inherent solubility and stability properties.
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Solubility Profile of Risevistinel
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral

bioavailability and manufacturability. Understanding the solubility of Risevistinel in various

aqueous and organic media is essential for preclinical and formulation development.

Predicted Solubility Characteristics
Based on its chemical structure, Risevistinel is anticipated to exhibit varying solubility in

different solvent systems. As a small molecule with both polar and non-polar functionalities, its

solubility will be influenced by the polarity, pH, and temperature of the solvent.

Experimental Determination of Solubility
To accurately characterize the solubility of Risevistinel, standardized experimental protocols

should be employed. The two primary methods for solubility determination are the

thermodynamic (equilibrium) and kinetic solubility assays.

Table 1: Experimental Protocols for Solubility Determination
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Parameter Method Experimental Protocol

Thermodynamic Solubility Shake-Flask Method

An excess amount of solid

Risevistinel is added to a

known volume of the test

solvent (e.g., water, buffered

solutions at various pH values,

organic solvents). The

resulting suspension is

agitated at a constant

temperature until equilibrium is

reached (typically 24-72

hours). The suspension is then

filtered to remove undissolved

solid, and the concentration of

Risevistinel in the filtrate is

quantified using a validated

analytical method such as

High-Performance Liquid

Chromatography (HPLC).

Kinetic Solubility
High-Throughput Screening

(HTS) Method

A concentrated stock solution

of Risevistinel in an organic

solvent (e.g., DMSO) is added

to an aqueous buffer. The

formation of a precipitate is

monitored over time using

nephelometry or turbidimetry.

This method provides a rapid

assessment of the

concentration at which the

compound begins to

precipitate from a

supersaturated solution.

Data Presentation
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The experimentally determined solubility data for Risevistinel should be summarized in a clear

and concise tabular format to facilitate comparison across different conditions.

Table 2: Illustrative Solubility Data for Risevistinel

Solvent System Temperature (°C) Solubility (mg/mL) Method

Purified Water 25 Data to be determined Thermodynamic

pH 1.2 Buffer (SGF) 37 Data to be determined Thermodynamic

pH 6.8 Buffer (SIF) 37 Data to be determined Thermodynamic

Ethanol 25 Data to be determined Thermodynamic

Propylene Glycol 25 Data to be determined Thermodynamic

DMSO 25 Data to be determined Kinetic

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Stability Profile of Risevistinel
The chemical stability of Risevistinel is a critical quality attribute that influences its shelf-life,

safety, and efficacy. Stability testing is performed to understand how the quality of the drug

substance varies over time under the influence of environmental factors such as temperature,

humidity, and light.

Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify the likely degradation products of

Risevistinel and to establish its intrinsic stability. These studies are essential for developing

stability-indicating analytical methods.

Table 3: Experimental Protocols for Forced Degradation Studies
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Stress Condition Experimental Protocol

Hydrolysis

Risevistinel is dissolved in acidic (e.g., 0.1 N

HCl), neutral (water), and basic (e.g., 0.1 N

NaOH) solutions and stored at elevated

temperatures (e.g., 60°C) for a defined period.

Samples are withdrawn at various time points

and analyzed for degradation.

Oxidation

Risevistinel is exposed to an oxidizing agent,

such as hydrogen peroxide (e.g., 3% H₂O₂), at

room temperature or slightly elevated

temperatures. The extent of degradation is

monitored over time.

Photostability

Solid Risevistinel and its solutions are exposed

to a combination of visible and ultraviolet (UV)

light as per ICH Q1B guidelines. The total

illumination should be not less than 1.2 million

lux hours and the near UV energy not less than

200 watt hours/square meter.[1][2] Samples are

analyzed for any photochemical degradation.

Thermal Stress

Solid Risevistinel is exposed to high

temperatures (e.g., 60°C, 80°C) with and

without humidity to assess its solid-state thermal

stability.

Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under controlled storage conditions as defined by the

International Council for Harmonisation (ICH) guidelines to establish the retest period for the

drug substance and the shelf-life for the drug product.[3][4]

Table 4: ICH Conditions for Stability Testing
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Study Type Storage Condition Minimum Time Period

Long-term
25°C ± 2°C / 60% RH ± 5%

RH
12 months

Intermediate
30°C ± 2°C / 65% RH ± 5%

RH
6 months

Accelerated
40°C ± 2°C / 75% RH ± 5%

RH
6 months

RH: Relative Humidity

Analytical Methods for Stability Assessment
A validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric

detection (LC-MS), is crucial for accurately quantifying the amount of intact Risevistinel and

detecting any degradation products formed during stability studies.
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Click to download full resolution via product page

Caption: Workflow for Risevistinel solubility and stability assessment.

Logical Relationship in Forced Degradation Studies

Stress Conditions

Risevistinel

Hydrolysis
(Acid/Base)

Oxidation
(H₂O₂)

Photolysis
(UV/Vis Light)

Thermolysis
(Heat)

Degradation
Products

Development of
Stability-Indicating Method

Click to download full resolution via product page

Caption: Logic of forced degradation for method development.

Conclusion
A comprehensive understanding of the solubility and stability of Risevistinel is paramount for

its successful development as a therapeutic agent. This technical guide provides the

foundational knowledge and standardized experimental protocols necessary for researchers to

thoroughly characterize these critical physicochemical properties. The generation of robust

solubility and stability data will enable informed decisions in formulation development, ensure

product quality and safety, and ultimately support the regulatory approval of this promising new

drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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